N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide
説明
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide, also known as BQ-123, is a selective antagonist of endothelin-1 (ET-1) receptor subtype A. ET-1 is a potent vasoconstrictor peptide that plays a critical role in regulating vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.
作用機序
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide selectively blocks the ET-1 receptor subtype A, which is primarily expressed in vascular smooth muscle cells. By blocking the vasoconstrictor effects of ET-1, N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide promotes vasodilation and improves blood flow. N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which may contribute to its renoprotective effects.
Biochemical and physiological effects:
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has been shown to have potent vasodilatory effects on the pulmonary and systemic circulation, as well as renoprotective effects in animal models of renal disease. It has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells. N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and pulmonary hypertension.
実験室実験の利点と制限
The advantages of using N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide in lab experiments include its high selectivity for the ET-1 receptor subtype A, its potent vasodilatory and renoprotective effects, and its well-established safety profile. However, the limitations of using N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide include its relatively short half-life, which may require frequent dosing in in vivo experiments, and its potential off-target effects on other receptors.
将来の方向性
For research on N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide include investigating its potential therapeutic applications in various cardiovascular and renal diseases, as well as exploring its mechanisms of action in greater detail. Additionally, the development of more selective and longer-acting ET-1 receptor antagonists may further improve the therapeutic potential of N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide and related compounds.
科学的研究の応用
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has been widely used in scientific research to investigate the role of ET-1 in various physiological and pathological conditions. It has been shown to have potent vasodilatory effects on the pulmonary and systemic circulation, as well as renoprotective effects in animal models of renal disease. N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has also been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and pulmonary hypertension.
特性
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c27-23(26-21-12-6-10-17-19(21)14-29-24(17)28)18-13-22(15-7-2-1-3-8-15)25-20-11-5-4-9-16(18)20/h1-13H,14H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNSHYVLUKKDDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。